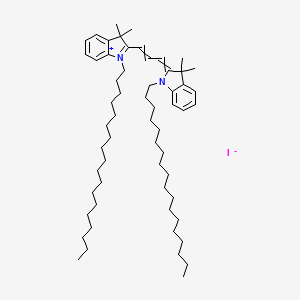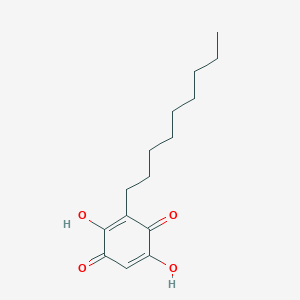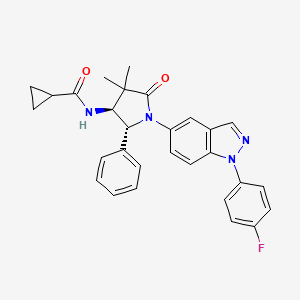
Glucocorticoid receptor modulator-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucocorticoid receptor modulator-1 is a compound designed to interact with the glucocorticoid receptor, a type of nuclear receptor that regulates the expression of specific genes. This compound is part of a broader class of selective glucocorticoid receptor modulators, which aim to provide the beneficial effects of glucocorticoids, such as anti-inflammatory and immunosuppressive actions, while minimizing adverse side effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of glucocorticoid receptor modulator-1 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may start with the preparation of a core steroidal or non-steroidal structure, followed by functional group modifications to enhance receptor binding affinity and selectivity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification steps such as crystallization or chromatography, and stringent quality control measures to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: Glucocorticoid receptor modulator-1 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of nucleophiles or electrophiles under controlled conditions.
Major Products: The major products formed from these reactions include modified glucocorticoid receptor modulators with enhanced or altered biological activity, tailored for specific therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Glucocorticoid receptor modulator-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study receptor-ligand interactions and structure-activity relationships.
Biology: Investigates the role of glucocorticoid receptors in cellular processes and gene expression.
Medicine: Explored for its potential in treating inflammatory and autoimmune diseases, as well as certain cancers.
Industry: Utilized in the development of new therapeutic agents with improved safety profiles.
Wirkmechanismus
Glucocorticoid receptor modulator-1 exerts its effects by binding to the glucocorticoid receptor, causing a conformational change that allows the receptor to interact with specific DNA sequences known as glucocorticoid response elements. This interaction regulates the transcription of target genes involved in inflammation, immune response, and metabolism. The compound selectively modulates receptor activity, aiming to maximize therapeutic benefits while reducing side effects.
Vergleich Mit ähnlichen Verbindungen
Dexamethasone: A potent glucocorticoid with broad anti-inflammatory effects but significant side effects.
Prednisolone: Another glucocorticoid used for its anti-inflammatory properties, with a different side effect profile.
Mapracorat: A selective glucocorticoid receptor modulator with fewer side effects compared to traditional glucocorticoids.
Uniqueness: Glucocorticoid receptor modulator-1 is unique in its ability to selectively modulate the glucocorticoid receptor, providing targeted therapeutic effects with a reduced risk of adverse reactions. This selectivity makes it a promising candidate for the development of safer and more effective treatments for various inflammatory and autoimmune conditions.
Eigenschaften
Molekularformel |
C29H27FN4O2 |
|---|---|
Molekulargewicht |
482.5 g/mol |
IUPAC-Name |
N-[(2R,3S)-1-[1-(4-fluorophenyl)indazol-5-yl]-4,4-dimethyl-5-oxo-2-phenylpyrrolidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C29H27FN4O2/c1-29(2)26(32-27(35)19-8-9-19)25(18-6-4-3-5-7-18)33(28(29)36)23-14-15-24-20(16-23)17-31-34(24)22-12-10-21(30)11-13-22/h3-7,10-17,19,25-26H,8-9H2,1-2H3,(H,32,35)/t25-,26-/m1/s1 |
InChI-Schlüssel |
GJNFFVZYGXQBFZ-CLJLJLNGSA-N |
Isomerische SMILES |
CC1([C@@H]([C@H](N(C1=O)C2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)C5=CC=CC=C5)NC(=O)C6CC6)C |
Kanonische SMILES |
CC1(C(C(N(C1=O)C2=CC3=C(C=C2)N(N=C3)C4=CC=C(C=C4)F)C5=CC=CC=C5)NC(=O)C6CC6)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



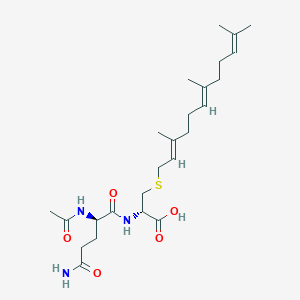





![1-[(4R)-3-hydroxy-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B11929905.png)

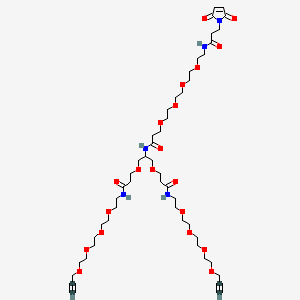
![3-[4-(2-Chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-4-hydroxybenzoic Acid](/img/structure/B11929918.png)
![(2S,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-dibutylcarbamoylmethyl-2-(4-methoxy-phenyl)-pyrrolidine-3-carboxylic acid](/img/structure/B11929926.png)
